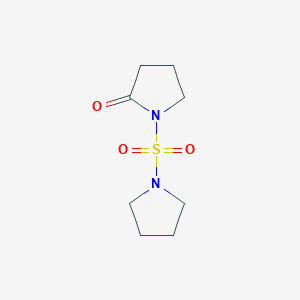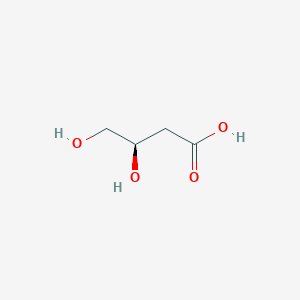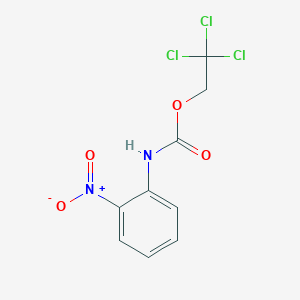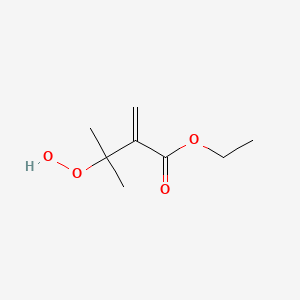
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is an organic compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a diphenylmethylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- typically involves the reaction of furan-2-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The diphenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furancarboxamides.
Applications De Recherche Scientifique
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The diphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-phenyl-
- 2-Furancarboxamide, N-benzyl-
Uniqueness
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in scientific research.
Propriétés
| 168779-52-0 | |
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-(benzhydrylcarbamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(16-12-7-13-24-16)21-19(23)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,20,21,22,23) |
Clé InChI |
HVZMVJUPOOYSFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
